molecular formula C8H8NNaS2 B6612239 Sodium m-tolylcarbamodithioate CAS No. 53278-68-5

Sodium m-tolylcarbamodithioate

Cat. No.: B6612239
CAS No.: 53278-68-5
M. Wt: 205.3 g/mol
InChI Key: VCWMQVQHGCEWSZ-UHFFFAOYSA-M
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Description

Sodium m-tolylcarbamodithioate: is an organosulfur compound with the chemical formula C₈H₈NNaS₂. It is primarily used in research and industrial applications due to its unique chemical properties. This compound is known for its role in various chemical reactions and its utility in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium m-tolylcarbamodithioate can be synthesized through the reaction of m-toluidine with carbon disulfide in the presence of sodium hydroxide. The reaction typically proceeds as follows:

  • Dissolve m-toluidine in an appropriate solvent such as ethanol.
  • Add carbon disulfide to the solution.
  • Introduce sodium hydroxide to the mixture, which facilitates the formation of this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:

  • Large-scale mixing of m-toluidine and carbon disulfide.
  • Controlled addition of sodium hydroxide.
  • Purification steps to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: Sodium m-tolylcarbamodithioate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form disulfides.

    Reduction: Reduction reactions can convert it back to the corresponding amine.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides are often employed in substitution reactions.

Major Products Formed:

    Oxidation: Disulfides.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Sodium m-tolylcarbamodithioate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.

    Industry: It is used in the production of rubber chemicals and as a flotation agent in mineral processing.

Mechanism of Action

The mechanism of action of sodium m-tolylcarbamodithioate involves its interaction with various molecular targets. It can form complexes with metal ions, which can then participate in catalytic processes. The compound’s sulfur atoms play a crucial role in its reactivity, allowing it to act as a nucleophile in many reactions.

Comparison with Similar Compounds

  • Sodium diethyldithiocarbamate
  • Sodium dimethyldithiocarbamate
  • Sodium pyrrolidinedithiocarbamate

Comparison: Sodium m-tolylcarbamodithioate is unique due to its m-tolyl group, which imparts distinct chemical properties compared to other dithiocarbamates. This uniqueness makes it particularly useful in specific applications where other dithiocarbamates may not be as effective.

Properties

IUPAC Name

sodium;N-(3-methylphenyl)carbamodithioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NS2.Na/c1-6-3-2-4-7(5-6)9-8(10)11;/h2-5H,1H3,(H2,9,10,11);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCWMQVQHGCEWSZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=S)[S-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8NNaS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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